

# Preclinical Profile of Famitinib Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Famitinib malate |           |
| Cat. No.:            | B12681737        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **famitinib malate**, a multi-targeted tyrosine kinase inhibitor (TKI). The information presented herein is intended to support researchers, scientists, and professionals involved in drug development by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

## Introduction

Famitinib malate (SHR1020) is an orally active, small-molecule TKI that has demonstrated a broad spectrum of antitumor activities in preclinical models.[1][2] Developed as a potent inhibitor of several receptor tyrosine kinases critical for tumor growth and angiogenesis, famitinib has been investigated for the treatment of various solid tumors.[2][3] Its mechanism involves the simultaneous targeting of pathways involved in tumor cell proliferation, survival, and the formation of tumor-associated vasculature.[3] This document synthesizes the key preclinical findings to provide a detailed technical resource.

### **Mechanism of Action**

**Famitinib malate** exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[3] Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR-2), c-Kit, and platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ).[2][3] By blocking the activity of these kinases, famitinib disrupts downstream



signaling cascades, leading to the inhibition of angiogenesis and direct antitumor effects on cancer cells.[2]

# **Kinase Inhibitory Activity**

In enzymatic assays, famitinib has shown potent inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| c-Kit         | 2.3       |
| VEGFR-2       | 4.7       |
| PDGFRβ        | 6.6       |

Data sourced from MedChemExpress.[3]



Click to download full resolution via product page



Caption: Famitinib Malate Signaling Pathway Inhibition.

## In Vitro Studies

Preclinical evaluation in cell-based assays has demonstrated familinib's potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

# **Anti-proliferative Activity in Gastric Cancer**

Familinib has been shown to inhibit the growth of human gastric cancer cell lines in a dose-dependent manner.[2] The IC50 values for specific cell lines after 48 hours of treatment are detailed below.

| Cell Line | IC50 (μM) |
|-----------|-----------|
| BGC-823   | 3.6       |
| MGC-803   | 3.1       |

Data sourced from a study on famitinib's activity in human gastric cancer cells.[2]

# **Effects on Cell Cycle and Apoptosis**

Studies using flow cytometry have revealed that familinib induces cell cycle arrest at the G2/M phase in gastric cancer cells.[2][3] Furthermore, familinib treatment leads to a dose-dependent increase in apoptosis, or programmed cell death.[2][3]





Click to download full resolution via product page

**Caption:** Workflow for a typical In Vitro Cell-Based Assay.

# In Vivo Studies

The antitumor efficacy of famitinib has been validated in animal models, primarily using human tumor xenografts in immunocompromised mice.

# Antitumor Efficacy in Gastric Cancer Xenografts

In a xenograft model using the BGC-823 human gastric cancer cell line, orally administered famitinib significantly inhibited tumor growth.[2] The study identified an optimal dose of 50 mg/kg, which demonstrated a strong inhibitory effect with manageable toxicity.[2] After 21 days of treatment, a significant reduction in tumor volume was observed compared to the control group.[2]



| Treatment Group | Dose     | Mean Tumor<br>Volume (mm³) | Tumor Inhibition<br>Rate (%) |
|-----------------|----------|----------------------------|------------------------------|
| Control         | -        | 2690.5                     | 0.0                          |
| Famitinib       | 50 mg/kg | 395.2                      | 85.3                         |
| 5-Fluorouracil  | 10 mg/kg | 1680.3                     | 14.9                         |
| Cisplatin       | 3 mg/kg  | 987.3                      | 49.9                         |
| Paclitaxel      | 10 mg/kg | 1577.6                     | 20.0                         |

Data derived from a study in BGC-823 xenograft models.[2] These results highlight that familian exhibited a greater tumor suppression effect (>85% inhibition) compared to standard chemotherapeutic agents like 5-fluorouracil, cisplatin, or paclitaxel alone.[2][3] The primary mechanism for this in vivo effect was determined to be the inhibition of angiogenesis.[2]





Click to download full resolution via product page

Caption: Workflow for an In Vivo Xenograft Model Experiment.

# **Preclinical Pharmacokinetics and Safety**



Pharmacokinetic studies have shown that famitinib is orally bioavailable.[4] In early clinical studies with patients, the half-life of famitinib was approximately 28.7–33.8 hours, with its major metabolite (M3) having a half-life of 41.3–47.7 hours.[4] Notably, food intake demonstrated a minimal effect on the pharmacokinetics of famitinib.[4] Preclinical safety evaluations and early clinical trials have identified potential dose-limiting toxicities, including hypertension, hand-foot skin reaction, and diarrhea.[4] Other notable side effects include hypertriglyceridemia, hypercholesterolemia, and proteinuria.[4]

# **Experimental Protocols**

The following sections describe representative methodologies for key preclinical experiments.

# **Cell Viability (MTS Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Plating: Seed cancer cells (e.g., BGC-823, MGC-803) into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of familinib malate (e.g., 0.6 to 20.0 μM) and a vehicle control.[2]
- Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.[2]
- MTS Reagent Addition: Add 20 μL of a combined MTS/PES solution to each well.[5][6]
- Final Incubation: Incubate for 1 to 4 hours at 37°C.[5][6]
- Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[6]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine IC50 values using non-linear regression analysis.

# **Cell Cycle Analysis (Flow Cytometry)**

This method quantifies the distribution of cells in different phases of the cell cycle.



- Cell Treatment: Culture cells in 6-well plates and treat with familinib at specified concentrations (e.g., 1/2 IC50 and IC50) for 48 hours.
- Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
- Fixation: Fix the cells by resuspending the pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7]
- Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature in the dark.[7]
- Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.
- Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

# In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of a compound in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10<sup>6</sup> BGC-823 cells) into the flank of 4-6 week old female athymic nude mice.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.
- Drug Administration: Administer famitinib malate (e.g., 50 mg/kg) or a vehicle control orally, once daily, for a predetermined period (e.g., 21 days).[2]
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 × length × width²) every 2-3 days. Monitor animal body weight and general health status.



- Endpoint and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weights.
- Analysis: Analyze the tumors via immunohistochemistry for markers of angiogenesis (e.g., CD34) and/or perform western blot analysis for target protein expression.[3]

# **Western Blot Analysis**

This technique is used to detect and quantify specific proteins in a sample.

- Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- Electrophoresis: Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., VEGFR-2, p-VEGFR-2, Akt, p-Akt) overnight at 4°C.[8]
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

# References







- 1. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib | Semantic Scholar [semanticscholar.org]
- 2. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of Famitinib Malate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12681737#preclinical-studies-of-famitinib-malate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com